N-allyl-5-bromonicotinamide
Overview
Description
N-allyl-5-bromonicotinamide is a chemical compound with the molecular formula C9H9BrN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-allyl-5-bromonicotinamide can be synthesized through the allylic bromination of nicotinamide derivatives. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) solution with the presence of light.
Industrial Production Methods
Continuous-flow processes for the bromination of conjugated allylic compounds have been developed, which can significantly improve the conversion rate and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-allyl-5-bromonicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bond in the allyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for allylic bromination.
Carbon Tetrachloride (CCl4): Solvent used in the bromination reaction.
Light or Heat: Required to initiate the bromination reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, allylic bromination with NBS typically yields brominated allylic compounds .
Scientific Research Applications
N-allyl-5-bromonicotinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-allyl-5-bromonicotinamide involves its interaction with molecular targets and pathways within biological systems. While specific details on its mechanism are limited, it is known to interact with enzymes and receptors, potentially modulating their activity. The compound’s effects are likely mediated through its ability to form covalent bonds with target molecules, altering their function .
Comparison with Similar Compounds
N-allyl-5-bromonicotinamide can be compared with other similar compounds, such as:
5-Bromonicotinamide: Shares the bromonicotinamide core structure but lacks the allyl group.
N-allyl-2-benzoylhydrazinecarbothioamide: Contains an allyl group and a similar brominated structure.
N-allyl-5-(3-nitrophenyl)-2-furamide: Another allyl-substituted brominated compound
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
5-bromo-N-prop-2-enylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-2-3-12-9(13)7-4-8(10)6-11-5-7/h2,4-6H,1,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLIRLKKXOOFKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CN=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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